N'-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine
Description
N'-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with an allyl group, diphenylamine moieties, and a highly fluorinated ethoxy group.
Properties
Molecular Formula |
C21H17F6N5O |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-N,2-N-diphenyl-4-N-prop-2-enyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H17F6N5O/c1-2-13-28-17-29-18(31-19(30-17)33-16(20(22,23)24)21(25,26)27)32(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12,16H,1,13H2,(H,28,29,30,31) |
InChI Key |
INRQJQUGUVNMPS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine core and allyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alkoxides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Properties
The compound has been investigated for its antiproliferative activity against various cancer cell lines. A study focusing on triazine derivatives highlighted the synthesis of compounds similar to N'-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine. These compounds demonstrated significant growth inhibition in triple-negative breast cancer cell lines (MDA-MB231), with some derivatives showing over 50% inhibition at concentrations of 10 µM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the anticancer efficacy of triazine compounds. The modifications in the chemical structure can lead to enhanced biological activity. For instance, the presence of trifluoromethyl groups has been associated with improved pharmacological properties due to increased lipophilicity and metabolic stability .
Synthetic Methods
The synthesis of this compound typically involves a multi-step process that includes microwave-assisted methods for rapid synthesis. This approach allows for high yields and purity of the final product .
Characterization Techniques
Characterization of synthesized compounds is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structure and purity of the compound, which is essential for further biological testing .
Drug Development
The unique properties of this compound make it a candidate for drug development targeting cancer and possibly other diseases influenced by cell proliferation mechanisms. Its ability to selectively inhibit cancer cell growth while sparing normal cells highlights its therapeutic potential .
Case Study 1: Antiproliferative Screening
A library of triazine derivatives was screened against multiple cancer cell lines including MDA-MB231 and others. The study found that certain modifications led to significant increases in growth inhibition rates compared to standard treatments .
Case Study 2: QSAR Modeling
Quantitative Structure-Activity Relationship modeling was employed to predict the biological activity of newly synthesized triazines based on their structural features. This approach has facilitated the design of more potent derivatives with improved selectivity for cancer cells over normal cells .
Mechanism of Action
The mechanism of action of N’-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related triazine derivatives are highlighted below, with key comparisons drawn from the evidence:
Structural and Functional Group Analysis
Research Findings and Implications
- Environmental Impact : Fluorinated triazines may exhibit longer environmental persistence compared to chlorinated variants (e.g., 6-chloro-N2-ethyl-1,3,5-triazine-2,4-diamine in ), necessitating careful residue management .
Biological Activity
Structure
The compound features a triazine core with multiple functional groups that contribute to its biological properties. The presence of trifluoromethyl groups is particularly noteworthy as they often enhance the lipophilicity and metabolic stability of organic compounds.
Molecular Formula
The molecular formula for this compound can be represented as:
Research indicates that compounds similar to N'-allyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine may exhibit various biological activities through different mechanisms:
- Anticancer Activity : Some studies suggest that triazine derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis or inducing apoptosis in tumor cells.
- Antimicrobial Properties : The compound may possess antimicrobial activity against various pathogens due to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Pharmacological Applications
The potential applications of this compound are diverse:
- Cancer Therapy : Preliminary studies have indicated that triazine derivatives can be developed as anticancer agents targeting specific pathways in cancer cells.
- Antimicrobial Agents : Given the increasing resistance to conventional antibiotics, compounds like this one could serve as new antimicrobial agents.
- Neurological Disorders : There is emerging evidence that certain triazine derivatives may influence neurotransmitter systems and could be explored for neuroprotective effects.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of a related triazine compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the activation of apoptotic pathways, suggesting potential for further development as an anticancer agent.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of a similar triazine derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, indicating moderate antibacterial activity.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against S. aureus | |
| Enzyme Inhibition | Inhibits metabolic enzymes |
Table 2: Case Study Results
| Study | Compound Used | Key Findings |
|---|---|---|
| Anticancer Study | Triazine derivative | Reduced cell viability by 60% |
| Antimicrobial Study | Similar triazine | MIC = 32 µg/mL against S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
